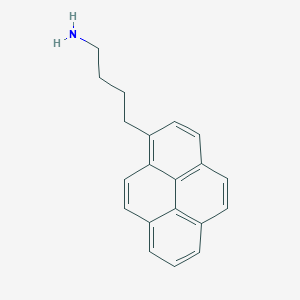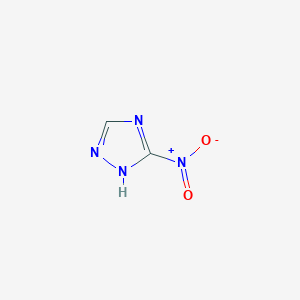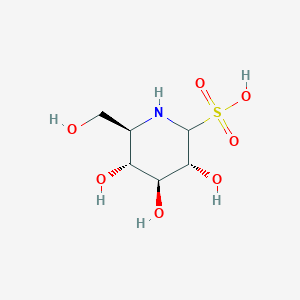
1-Pyrènebutylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Pyrenebutylamine and related derivatives has been explored in multiple studies. For instance, the copolymerization of 1-pyrenebutyric acid N-propargylamide with chiral amino acid-based N-propargylamides led to novel pyrene-functionalized helical poly(N-propargylamides) with controllable secondary structures, influencing the orientation of the side-chain pyrene (Haichao Zhao, F. Sanda, & T. Masuda, 2004). Another approach involved the synthesis of pyrano[2,3-d]pyrimidine derivatives using dibutylamine as a catalyst in aqueous ethanol, demonstrating the utility of dibutylamine in organic synthesis (A. R. Bhat, A. H. Shalla, & R. Dongre, 2016).
Molecular Structure Analysis
The molecular structure of 1-Pyrenebutylamine derivatives plays a critical role in their chemical and physical properties. For example, pyrenebutylamidopropylimidazole was synthesized as a multi-analyte sensor for specific acids and metal ions, showcasing the importance of molecular design in sensor applications (Ashwani Kumar, Anup Pandith, & Hong-Seok Kim, 2016).
Chemical Reactions and Properties
1-Pyrenebutylamine and its derivatives engage in various chemical reactions, contributing to their diverse properties. For instance, the synthesis of diarylamino-functionalized pyrene derivatives via the Buchwald–Hartwig amination reaction highlighted the creation of compounds with bright fluorescent emissions and high emission efficiency, emphasizing the chemical versatility of pyrene derivatives (Jian-Yong Hu et al., 2013).
Physical Properties Analysis
The physical properties of 1-Pyrenebutylamine derivatives, such as fluorescence and thermal stability, are influenced by their molecular structure. The electrogenerated chemiluminescence of N,N-dimethylamino functionalized tetrakis(phenylethynyl)pyrenes demonstrated how the number of N,N-dimethylamino groups affects the photophysical properties of these compounds (Yeon Ok Lee et al., 2013).
Chemical Properties Analysis
The chemical properties of 1-Pyrenebutylamine derivatives, such as their reactivity and interaction with other molecules, are pivotal in their applications. The synthesis and photophysics of a 2,7-disubstituted donor-acceptor pyrene derivative showcased the use of pyrene as a π-bridge in donor-acceptor compounds, highlighting the compound's electronic and optical properties (L. Ji et al., 2015).
Applications De Recherche Scientifique
Spectroscopie de fluorescence
La 1-Pyrènebutylamine incorpore un groupement pyrène, connu pour ses propriétés fluorescentes . Ceci la rend particulièrement utile dans le domaine de la spectroscopie de fluorescence . Les chercheurs utilisent la this compound pour étudier le comportement des sondes fluorescentes dans divers environnements .
Science des matériaux
Les propriétés fluorescentes de la this compound la rendent également précieuse en science des matériaux . Elle peut être utilisée pour créer des matériaux aux propriétés optiques uniques, telles que la fluorescence, qui peuvent être utiles dans une variété d'applications, allant des capteurs aux technologies d'affichage .
Études d'intercalation de l'ADN
La this compound a été utilisée dans des études impliquant l'intercalation de l'ADN . Les spectres de fluorescence en régime permanent et résolus dans le temps indiquent que l'extinction statique se produit après que la this compound s'intercale avec l'ADN . Cela peut fournir des informations précieuses sur les interactions ADN-protéines et les mécanismes des médicaments qui interagissent avec l'ADN .
Études sur les polluants environnementaux
La this compound peut être utilisée comme composé modèle dans des études portant sur le comportement et l'impact des polluants environnementaux . Par exemple, elle peut être utilisée pour étudier la dynamique de l'état excité des polluants, ce qui peut fournir des informations sur leur biotoxicité et leurs mécanismes de dégradation
Propriétés
IUPAC Name |
4-pyren-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4,13,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRIEFUMDWSFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391338 | |
| Record name | 1-Pyrenebutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205488-15-9 | |
| Record name | 1-Pyrenebutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205488-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-pyrenebutylamine contribute to understanding polymer dynamics?
A: 1-pyrenebutylamine serves as a valuable fluorescent probe for investigating the dynamics of polymers, specifically those forming alpha-helical structures like poly(L-glutamic acid) (PGA) []. The molecule acts as a linker, attaching the fluorescent pyrene molecule to the PGA backbone. By analyzing the fluorescence behavior of the pyrene, researchers can glean insights into the mobility and interactions of the polymer side chains. This technique provides valuable information about the polymer's behavior in solution.
Q2: What makes 1-pyrenebutylamine suitable for studying polymer dynamics compared to other similar compounds?
A: The research compares 1-pyrenebutylamine (PBA) with 1-pyrenemethylamine (PMA), both used as linkers for attaching pyrene to PGA []. The study found that the choice of linker, specifically the length of the linker, influences the time scale over which polymer dynamics can be probed. The longer butyl chain in PBA allows for probing dynamics over a longer time range (50 to 155 ns) compared to PMA (50 to 215 ns). This suggests that PBA might be more suitable for studying slower dynamic processes in certain polymers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















